Isobutylene
Overview
Description
Isobutylene, also known as 2-methylpropene, is a hydrocarbon with the chemical formula (CH₃)₂C=CH₂. It is a four-carbon branched alkene and one of the four isomers of butylene. This compound is a colorless, flammable gas that is of considerable industrial value . It is used in the production of a variety of products, including gasoline additives, polymers, and antioxidants .
Mechanism of Action
Target of Action
Isobutylene, also known as 2-methylpropene, is a hydrocarbon with the chemical formula (CH3)2C=CH2 . It is a four-carbon branched alkene (olefin), one of the four isomers of butylene . The primary targets of this compound are the molecules and processes involved in the production of a variety of products. It is alkylated with butane to produce isooctane or dimerized to dithis compound (DIB) and then hydrogenated to make isooctane, a fuel additive . This compound is also used in the production of methacrolein .
Mode of Action
This compound interacts with its targets through a process known as catalytic chain transfer polymerization (CCTP) . This process involves the use of catalysts to facilitate the polymerization of this compound, leading to the formation of highly reactive polythis compound (HRPIB), a major commercial intermediate toward fuel and lubricant additives . The cationic polymerization of this compound is a key part of this process .
Biochemical Pathways
The two main isoprenoid pathways that can lead to isobutene are the methylerythritol-phosphate (MEP) pathway and mevalonate (MVA) pathway . Both pathways produce isoprenoid precursors of dimethylallyl diphosphate (DMAPP) and isopentenyl pyrophosphate (IPP) .
Pharmacokinetics
This is due to the shielding of the polar backbone of the amides, as demonstrated by NMR spectroscopy and molecular dynamics simulations . The this compound-stapled structures are fully stable in human plasma and in the presence of glutathione .
Result of Action
The result of this compound’s action is the production of a variety of products. It is used to make important chemicals such as isooctane and methacrolein . Its largest use is in the production of polythis compound, or butyl rubber . Often referred to simply as “butyl”, the polymer’s strength, elasticity, and impermeability make it suitable for use in a wide variety of products .
Action Environment
This compound is a colorless flammable gas . It is highly reactive and will form explosive mixtures with air . This compound is heavier than air and may travel along the ground or accumulate in spaces with low ceiling height, potentially reducing oxygen levels . Heating to decomposition may release carbon oxides and other potentially toxic gases . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Isobutylene is a precursor molecule that can be polymerized into a variety of industrially significant compounds and has biological production pathways . It is involved in the bio-production of gaseous alkenes, including ethylene, isoprene, and isobutene . The metabolic pathways and production levels of these gaseous alkenes are critical to enhancing bio-production of gaseous petrochemicals for chemical precursors .
Molecular Mechanism
It is known that this compound can be synthesized from ethanol in the presence of a ZnO/ZrO2 catalyst
Metabolic Pathways
This compound is involved in the bio-production of gaseous alkenes, including ethylene, isoprene, and isobutene
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Tertiary Butyl Alcohol (TBA): Isobutylene can be synthesized by dehydrating tertiary butyl alcohol. This process involves heating tertiary butyl alcohol containing water to 90°C, introducing it into a dehydration reactor filled with resin, and starting the dehydration reaction.
Catalytic Dehydrogenation of Isobutane: Another method involves the catalytic dehydrogenation of isobutane using processes like Catofin.
Industrial Production Methods:
Back-Cracking of Methyl Tert-Butyl Ether (MTBE) or Ethyl Tert-Butyl Ether (ETBE): this compound can be produced in high purities by back-cracking MTBE or ETBE at high temperatures and then separating the this compound by distillation from methanol.
Ethenolysis of Dithis compound: this compound is also a byproduct in the ethenolysis of dithis compound to prepare neohexene.
Chemical Reactions Analysis
Types of Reactions:
Alkylation: Isobutylene undergoes alkylation reactions with butane to produce isooctane, a fuel additive.
Polymerization: this compound can be polymerized to produce butyl rubber (polythis compound or PIB).
Friedel-Crafts Alkylation: this compound is used in Friedel-Crafts alkylation reactions to produce antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).
Common Reagents and Conditions:
Catalysts: Strong acids like sulfuric acid are commonly used as catalysts in alkylation reactions.
Reaction Conditions: Alkylation reactions typically occur at low temperatures (around 5°C) and high stirring speeds (1500 rpm) to optimize selectivity.
Major Products:
Isooctane: Produced from the alkylation of this compound with butane.
Butyl Rubber: Produced from the polymerization of this compound.
Antioxidants: BHT and BHA produced from Friedel-Crafts alkylation reactions.
Scientific Research Applications
Isobutylene has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Isobutylene is one of the four isomers of butylene. The other isomers include:
1-Butene: A linear alkene with the chemical formula C₄H₈.
cis-2-Butene: A geometric isomer of 2-butene with the same chemical formula but different spatial arrangement.
trans-2-Butene: Another geometric isomer of 2-butene with a different spatial arrangement compared to cis-2-butene.
Uniqueness of this compound: this compound is unique among the butylene isomers due to its branched structure, which gives it distinct chemical properties and reactivity. Its branched structure makes it more reactive in polymerization and alkylation reactions compared to the linear and geometric isomers .
Properties
IUPAC Name |
2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8, Array | |
Record name | ISOBUTYLENE | |
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Related CAS |
18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |
Record name | 1-Propene, 2-methyl-, dimer | |
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Record name | 1-Propene, 2-methyl-, tetramer | |
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Record name | Polyisobutylene | |
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Record name | 1-Propene, 2-methyl-, trimer | |
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Record name | 1-Propene, 2-methyl-, pentamer | |
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Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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DSSTOX Substance ID |
DTXSID9020748 | |
Record name | Isobutene | |
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Molecular Weight |
56.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Boiling Point |
19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Flash Point |
-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |
Record name | ISOBUTYLENE | |
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Solubility |
Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |
Record name | ISOBUTYLENE | |
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Density |
0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |
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Vapor Density |
1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |
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Vapor Pressure |
1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Color/Form |
Colorless gas, Colorless volatile liquid or easily liquefied gas | |
CAS No. |
115-11-7, 68037-14-9 | |
Record name | ISOBUTYLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutylene | |
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Record name | Isobutylene | |
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Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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Record name | Isobutene | |
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Record name | 2-methylpropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isobutylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |
Record name | ISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of incorporating isobutylene into polymer materials?
A1: this compound-based polymers are prized for their unique properties, particularly their impermeability to air and various gases. This characteristic makes them highly suitable for applications requiring gas barrier properties, such as tire inner tubes [, ].
Q2: How does the molecular weight of polythis compound affect its properties?
A2: The molecular weight of polythis compound significantly influences its viscoelastic behavior. Studies show that as molecular weight increases, so does the melt viscosity and average retardation time of the polymer []. This relationship is crucial for tailoring polythis compound for specific applications.
Q3: Can the properties of this compound-based polymers be further enhanced?
A3: Yes, modifications like incorporating bromomethylstyrene into polythis compound can significantly enhance its ozone and heat resistance []. This modification showcases the potential for tailoring this compound-based polymers for demanding applications.
Q4: What are the challenges associated with MTBE production?
A5: Ensuring the optimal molar ratio between methanol and this compound in the feedstock is crucial for efficient MTBE production. Real-time monitoring using techniques like near-infrared (NIR) spectroscopy is vital for optimizing process control and yield [].
Q5: Can this compound be produced from renewable sources?
A6: While traditional this compound production relies heavily on fossil fuels, research explores sustainable alternatives. One promising avenue is converting syngas, a mixture of carbon monoxide and hydrogen derived from sources like biomass, into this compound using specialized catalysts [].
Q6: How can the selectivity of this compound production be improved?
A7: Catalyst design plays a crucial role in maximizing this compound yield and minimizing unwanted byproducts. For example, employing ZSM-23 zeolites in n-butene isomerization exhibits high selectivity towards this compound, achieving yields up to 95% [].
Q7: How does the structure of this compound influence its reactivity?
A8: The presence of a double bond in this compound makes it highly reactive towards cationic polymerization, a process crucial for producing polythis compound [, , , ]. This reactivity can be further modulated by the choice of catalyst and reaction conditions.
Q8: Can the polymerization of this compound be controlled to yield specific polymer architectures?
A9: Yes, employing specific initiators and polymerization techniques can lead to the synthesis of various polythis compound architectures. This includes linear oligomers [], triblock copolymers with controlled molecular weights [], and even brush-like polymers with unique properties [].
Q9: How can the stability of this compound-based polymers be enhanced?
A10: Incorporating specific additives like sterically hindered phenols can significantly enhance the oxidative stability of natural rubber (NR) and styrene-butadiene rubber (SBR) containing polythis compound []. These antioxidants protect the polymer chains from degradation caused by oxygen and heat.
Q10: What analytical techniques are commonly employed to characterize this compound-based polymers?
A11: A combination of techniques is often utilized, including nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC) [, , ]. These techniques provide insights into the polymer's structure, molecular weight distribution, and thermal properties.
Q11: What are the environmental concerns related to this compound and its derivatives?
A12: While this compound itself is not considered a persistent environmental pollutant, concerns exist regarding the potential groundwater contamination from MTBE, a widely used fuel oxygenate derived from this compound []. Research continues to explore alternative fuel additives with lower environmental impacts.
Q12: What strategies can be implemented for responsible this compound and polythis compound waste management?
A13: Recycling and repurposing polythis compound products are crucial for minimizing waste and promoting resource efficiency []. Research focuses on developing efficient depolymerization methods to recover monomers and create a circular economy for this compound-based materials.
Q13: Are there any promising cross-disciplinary applications of this compound-based polymers?
A14: The biocompatibility and unique properties of certain this compound-based polymers make them attractive candidates for biomedical applications. For example, amphoteric brush-like polythis compound derivatives have shown promise as gene delivery vectors, demonstrating high transfection efficiency and low cytotoxicity [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.